An In-depth Technical Guide on Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride: Structure and Stereochemistry
An In-depth Technical Guide on Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride: Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-phenylpiperidine-4-carboxylate, also known as norpethidine or pethidine intermediate B, is a significant 4-phenylpiperidine derivative.[1] It serves as both a precursor in the synthesis of the potent analgesic pethidine (meperidine) and as its primary toxic metabolite.[1] Due to its potential for conversion into pethidine and other N-substituted derivatives, it is a controlled substance in many jurisdictions, including being classified as a Schedule II narcotic in the United States.[1][2] While it possesses limited opioid activity itself, its bioaccumulation can lead to stimulant effects and convulsions, a major complication in high-dose or long-term pethidine therapy.[1] This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and analytical characterization of its hydrochloride salt, a common form for its handling and use in research and pharmaceutical development.
Chemical Structure and Nomenclature
The hydrochloride salt of Ethyl 4-phenylpiperidine-4-carboxylate is a well-defined chemical entity with the following key identifiers:
| Identifier | Value |
| IUPAC Name | ethyl 4-phenylpiperidine-4-carboxylate hydrochloride |
| Molecular Formula | C₁₄H₂₀ClNO₂[3] |
| Molecular Weight | 269.77 g/mol [3] |
| CAS Number | 24465-45-0 (for the HCl salt)[3][4] |
| Parent CAS Number | 77-17-8 (for the free base, normeperidine)[1][2][5][6][7] |
| Canonical SMILES | CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.[Cl-][3] |
| InChIKey | BBWMASBANDIFMV-UHFFFAOYSA-N[3] |
The core structure consists of a piperidine ring with a phenyl group and an ethyl carboxylate group attached to the same carbon atom (C4). The hydrochloride salt is formed by the protonation of the piperidine nitrogen atom.
Stereochemistry: An Achiral Molecule
A critical aspect of the molecular structure of Ethyl 4-phenylpiperidine-4-carboxylate is its stereochemistry. Despite having a quaternary carbon center at the 4-position of the piperidine ring, the molecule is achiral . This is due to the presence of a plane of symmetry that bisects the piperidine ring, passing through the nitrogen atom, the C4 carbon, the phenyl group, and the carboxylate group.
Visualizing the Plane of Symmetry:
Imagine the piperidine ring in a chair conformation. The plane of symmetry runs through the N-H bond, the C4-phenyl bond, and the C4-carboxylate bond. The two halves of the piperidine ring on either side of this plane are mirror images of each other. Consequently, the molecule is superimposable on its mirror image and does not exhibit optical activity.
Synthesis of Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride
The synthesis of this compound is of significant interest due to its role as a key intermediate. A common and illustrative synthetic route involves the reaction of phenylacetonitrile with a bis(2-chloroethyl)amine derivative, followed by hydrolysis and esterification.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.
Step 1: Synthesis of 4-Phenyl-4-cyanopiperidine
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In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a suspension of sodium amide in anhydrous toluene.
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To this suspension, add a solution of phenylacetonitrile in anhydrous toluene dropwise with vigorous stirring.
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After the addition is complete, heat the mixture to reflux for a specified period to ensure the formation of the carbanion.
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Cool the reaction mixture and add a solution of bis(2-chloroethyl)amine in anhydrous toluene dropwise, maintaining the temperature below a certain threshold.
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After the addition, heat the mixture to reflux for several hours to facilitate the intramolecular cyclization.
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Cool the reaction mixture, and carefully quench it with water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-phenyl-4-cyanopiperidine.
Step 2: Hydrolysis to 4-Phenylpiperidine-4-carboxylic acid
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To the crude 4-phenyl-4-cyanopiperidine, add a concentrated solution of sulfuric acid.
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Heat the mixture under reflux for an extended period to ensure complete hydrolysis of the nitrile group to a carboxylic acid.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the amino acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-phenylpiperidine-4-carboxylic acid.
Step 3: Esterification to Ethyl 4-phenylpiperidine-4-carboxylate (Free Base)
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Suspend the 4-phenylpiperidine-4-carboxylic acid in absolute ethanol.
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Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.
-
After the addition, allow the reaction mixture to stir at room temperature and then heat to reflux for several hours.
-
Remove the excess ethanol and thionyl chloride under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the free base, ethyl 4-phenylpiperidine-4-carboxylate, as an oil or a low-melting solid.
Step 4: Formation of the Hydrochloride Salt
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Dissolve the free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., ethereal HCl).
-
The hydrochloride salt will precipitate out of the solution.
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Filter the precipitate, wash with the anhydrous solvent, and dry under vacuum to yield pure Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 36-38 °C (for the free base) | [6] |
| Boiling Point | 155 °C at 3.5 Torr (for the free base) | [6] |
| Appearance | White crystalline powder (for the hydrochloride salt) |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the different types of protons in the molecule. Expected chemical shifts (δ) for the free base in CDCl₃ would include:
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A quartet for the -OCH₂- protons of the ethyl group.
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A triplet for the -CH₃ protons of the ethyl group.
-
Multiplets for the piperidine ring protons.
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Signals for the aromatic protons of the phenyl group.
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A broad singlet for the N-H proton of the piperidine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the piperidine ring carbons, and the ethyl group carbons.
Infrared (IR) Spectroscopy: Key characteristic absorption bands would include:
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A strong C=O stretching vibration for the ester group (around 1730 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic groups.
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N-H stretching vibration for the secondary amine (for the free base).
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Broad N⁺-H stretching vibrations for the hydrochloride salt.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the free base would show a molecular ion peak (M⁺) at m/z 233, corresponding to the molecular weight of the free base.[1][4][5][6][7] Fragmentation patterns would be consistent with the structure.
Applications in Drug Development and Research
The primary application of Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride is as a key starting material for the synthesis of pethidine (meperidine) and its analogues.[1] Pethidine is an N-methylated derivative of this compound.[8][9] The synthesis involves the N-alkylation of the piperidine nitrogen. Furthermore, this compound is used as a reference standard in analytical and forensic chemistry for the detection and quantification of pethidine and its metabolites in biological samples.[4] Its controlled status underscores the importance of its careful handling and documentation in any research or development setting.[1][2]
Conclusion
Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride is a molecule of significant interest in medicinal and pharmaceutical chemistry. Its achiral nature, despite the presence of a quaternary carbon, is a key structural feature. Understanding its synthesis and analytical characteristics is fundamental for researchers and scientists involved in the development of opioid analgesics and in the fields of toxicology and forensic science. The protocols and data presented in this guide provide a solid foundation for the safe and effective handling and utilization of this important chemical intermediate.
References
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